4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Description
Structural Classification and Nomenclature
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The compound is classified as a pyrimidine derivative with multiple substituents, requiring careful attention to positional numbering and functional group priorities. The numbering system begins with nitrogen atoms at positions 1 and 3, following the standard pyrimidine ring numbering scheme that places the highest priority functional group, the aldehyde, at position 5.
Alternative nomenclature systems have been employed for this compound in various chemical databases and research publications. The compound appears in literature under several synonymous names, including 4-cyclopentylamino-2-methylsulfanylpyrimidine-5-carboxaldehyde and 5-pyrimidinecarboxaldehyde, 4-(cyclopentylamino)-2-(methylthio)-. These variations reflect different approaches to naming the same molecular structure while maintaining chemical accuracy and clarity.
Table 1: Nomenclature Variations for this compound
| Naming System | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry | 4-(Cyclopentylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde |
| Chemical Abstracts Service Index | 5-Pyrimidinecarboxaldehyde, 4-(cyclopentylamino)-2-(methylthio)- |
| Alternative Systematic | 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carboxaldehyde |
| Simplified | This compound |
The structural classification places this compound within the broader category of aromatic heterocycles, specifically as a diazine derivative. Pyrimidines are one of three possible diazine isomers, distinguished by having nitrogen atoms at positions 1 and 3 rather than the 1,2-positions found in pyridazine or the 1,4-positions characteristic of pyrazine. This positioning of nitrogen atoms creates unique electronic properties that influence both chemical reactivity and potential biological activity.
Historical Context of Pyrimidine Derivatives in Research
The history of pyrimidine chemistry traces back to the early 19th century when researchers first began investigating the breakdown products of naturally occurring purines. The first pyrimidine derivative to be isolated was alloxan, prepared in 1818 by Luigi Valentino Brugnatelli through the nitric acid oxidation of uric acid. This landmark discovery established the foundation for pyrimidine chemistry and demonstrated the presence of these heterocyclic structures in biological systems.
The systematic study of pyrimidines began in earnest during the 1880s when Adolf Pinner coined the term "pyrimidine" in 1884, deriving the name from a combination of "pyridine" and "amidine" due to structural similarities with these compounds. Pinner's work involved the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence modern pyrimidine chemistry. The preparation of the parent pyrimidine compound was not achieved until 1900, when Gabriel and Colman successfully converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
Table 2: Historical Milestones in Pyrimidine Chemistry
| Year | Researcher(s) | Achievement |
|---|---|---|
| 1818 | Luigi Valentino Brugnatelli | First isolation of alloxan from uric acid oxidation |
| 1884 | Adolf Pinner | Coined the term "pyrimidine" and developed synthetic methods |
| 1885 | Adolf Pinner | First proposed the name "pyrimidin" |
| 1900 | Gabriel and Colman | First preparation of parent pyrimidine compound |
The evolution of pyrimidine research has been driven by the recognition of these compounds' importance in biological systems. Pyrimidines serve as essential components of nucleic acids, with cytosine, thymine, and uracil all being pyrimidine derivatives found in deoxyribonucleic acid and ribonucleic acid. This biological significance has motivated extensive research into synthetic pyrimidine derivatives, leading to the development of numerous pharmaceutical agents and research tools. The historical progression from simple pyrimidine isolation to complex substituted derivatives like this compound reflects the sophistication achieved in modern heterocyclic chemistry.
Recent decades have witnessed unprecedented growth in pyrimidine derivative research, with particular emphasis on compounds bearing amino, thio, and aldehyde substituents. The recognition that specific substitution patterns can dramatically influence biological activity has led to systematic exploration of structure-activity relationships. This historical context provides the foundation for understanding why compounds like this compound have become subjects of contemporary research interest.
Chemical Registry Information and Identifiers
This compound is registered in multiple chemical databases with the Chemical Abstracts Service registry number 211245-64-6. This unique identifier serves as the primary reference for the compound across international chemical databases and research publications. The compound is also catalogued in the ChemSpider database with the identifier 8975202, providing an additional reference point for chemical information retrieval.
The MDL number MFCD09833996 represents another important identifier for this compound, facilitating its recognition within the Beilstein and Reaxys chemical databases. These multiple identifier systems ensure comprehensive coverage across different chemical information platforms and enable researchers to access consistent data regardless of their preferred database system. The systematic assignment of these identifiers reflects the compound's recognition as a distinct chemical entity worthy of individual registry entries.
Table 3: Chemical Registry Information
| Database/System | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 211245-64-6 | Registry Number |
| ChemSpider | 8975202 | Database ID |
| MDL/Beilstein | MFCD09833996 | MDL Number |
| PubChem | Not specifically listed | Compound ID |
The International Chemical Identifier (InChI) system provides a standardized method for representing the compound's structure in a text-based format. While specific InChI data for this compound was not directly provided in the search results, related compounds in the same chemical family demonstrate the systematic approach used for these identifiers. The InChI Key serves as a shortened version of the full InChI string, providing a more manageable identifier for database searches and chemical informatics applications.
Properties
IUPAC Name |
4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRVSWPBAOCWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445094 | |
| Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211245-64-6 | |
| Record name | 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211245-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Amination: The cyclopentylamino group is introduced through an amination reaction, often using cyclopentylamine.
Formylation: The formyl group is introduced at the 5-position through a formylation reaction, typically using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The aldehyde group at the 5-position can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products:
Oxidation: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid.
Reduction: 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of 2-(methylthio)pyrimidine-5-carbaldehydes with variable substituents at position 3. Below is a comparative analysis of key analogs:
Key Observations :
- Amino Group (CAS 770-31-0): Increases reactivity for nucleophilic substitutions but reduces stability compared to cyclopentylamino . Chloro Groups (CAS 33097-11-9): Enhance electrophilicity, favoring Suzuki-Miyaura couplings . Ethylamino (CAS N/A): Balances lipophilicity and solubility, useful in pharmacokinetic optimization .
Biological Activity
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopentylamino group and a methylthio substituent, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound is . It features a pyrimidine ring with an aldehyde functional group, which is known to enhance reactivity towards various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzyme systems, leading to cell death.
Enzyme Inhibition
One of the primary mechanisms of action for this compound is its ability to inhibit specific enzymes. Notably, it has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest in cancer cells, making this compound a potential candidate for anticancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme inhibition | CDK inhibition | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Anticancer Potential
A study focused on the anticancer activity of pyrimidine derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that at specific concentrations, the compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 µM to 25 µM depending on the cancer cell line tested.
Case Study 2: Enzyme Inhibition Assays
In vitro assays were conducted to evaluate the inhibitory effects of this compound on CDK2 and CDK6. The results showed that this compound exhibited competitive inhibition with IC50 values comparable to known CDK inhibitors such as palbociclib. This suggests a promising avenue for further development as a targeted cancer therapeutic.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The presence of the cyclopentylamino group enhances binding affinity to target enzymes, facilitating effective inhibition.
- Structural Modulation : The methylthio group may alter electronic properties, enhancing reactivity with nucleophiles in biological systems.
- Cellular Uptake : Studies suggest that the compound is readily taken up by cells via passive diffusion due to its lipophilic nature.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?
- Answer : The synthesis likely involves sequential functionalization of a pyrimidine core. Starting with 2-(methylthio)pyrimidine-5-carbaldehyde (or a halogenated precursor), nucleophilic substitution introduces the cyclopentylamino group at the 4-position. For example, heating with cyclopentylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH) facilitates amination . Purification via column chromatography or recrystallization is critical to isolate the product. Reaction temperature, solvent choice, and stoichiometry of the amine significantly impact yield and purity.
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Answer : Analytical characterization should include:
- NMR (¹H/¹³C) to confirm substituent positions and cyclopentylamino integration .
- HPLC-MS for purity assessment and molecular weight verification .
- FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and methylthio (C-S stretch ~600 cm⁻¹) groups .
Contradictions in spectral data (e.g., unexpected peaks in NMR) may indicate byproducts from incomplete substitution or oxidation of the aldehyde group.
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
- Answer : The compound’s structure suggests potential as a kinase inhibitor or nucleic acid analog. The methylthio group may enhance lipophilicity and membrane permeability, while the aldehyde could act as an electrophilic warhead in covalent binding to cysteine residues . Comparative studies with analogs (e.g., 4-chloro-2-(methylthio)pyrimidine derivatives) show that cyclopentylamino substitution improves target selectivity in enzyme inhibition assays .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO). Avoid prolonged exposure to light or moisture, which may degrade the compound into carboxylic acid derivatives . Pre-experiment stability tests via TLC or HPLC are recommended to confirm integrity.
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR). Focus on the cyclopentylamino group’s steric effects and the aldehyde’s orientation in the active site. QSAR studies using analogs (e.g., 4-(cyclohexylamino) derivatives) can identify substituents that enhance potency .
Q. What strategies mitigate side reactions during multi-step synthesis (e.g., during cyclopentylamino introduction)?
- Answer : Competing reactions (e.g., over-alkylation or aldehyde oxidation) can be minimized by:
- Using protecting groups (e.g., acetal for the aldehyde) during amination .
- Optimizing reaction time and temperature to favor mono-substitution .
- Employing catalysts like Cu(I) or Pd(0) for selective C-N bond formation .
Q. How does the methylthio group influence the compound’s pharmacokinetic properties?
- Answer : The methylthio group increases logP (lipophilicity), potentially enhancing blood-brain barrier penetration but reducing aqueous solubility. Metabolic studies using liver microsomes may reveal S-demethylation as a primary detoxification pathway, generating thiol-containing metabolites .
Q. What analytical techniques resolve contradictions in reported bioactivity data for pyrimidine derivatives?
- Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using:
- Surface plasmon resonance (SPR) for real-time binding kinetics.
- Crystallography to validate target engagement (e.g., PDB structures of ligand-enzyme complexes) .
Methodological Notes
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of methylthio byproducts (e.g., H₂S) .
- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries for analogous compounds .
- Contradictions : Limited direct data on the target compound necessitates reliance on structurally related pyrimidines (e.g., 4-amino-2-(methylthio) derivatives) .
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
